Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17338419
InChI: InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-2)14-12(13)15-10(9)16(6)7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
SMILES:
Molecular Formula: C12H14ClN3O4
Molecular Weight: 299.71 g/mol

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate

CAS No.:

Cat. No.: VC17338419

Molecular Formula: C12H14ClN3O4

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate -

Specification

Molecular Formula C12H14ClN3O4
Molecular Weight 299.71 g/mol
IUPAC Name methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate
Standard InChI InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-2)14-12(13)15-10(9)16(6)7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
Standard InChI Key WGWIJIDLWQHNQW-RQJHMYQMSA-N
Isomeric SMILES C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl
Canonical SMILES CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl

Introduction

Chemical Structure and Molecular Properties

Stereochemical Configuration and Functional Groups

The compound’s IUPAC name, methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylate, reflects its intricate tricyclic framework. The core structure consists of a pyrimido[5,4-b][1,oxazine ring fused to aoxazino[4,3-d]pyrimidine system, with a chloro substituent at position 2 and a methyl ester at position 4. The stereocenters at positions 6a and 10 (R-configuration) confer chiral specificity, which is critical for its biological activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₃O₄
Molecular Weight299.71 g/mol
IUPAC NameMethyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylate
Standard InChIInChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-...

The chloro group enhances electrophilic reactivity, while the methyl ester improves lipid solubility, facilitating membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step reactions to construct its fused heterocyclic system. A typical route begins with the condensation of a pyrimidine precursor with an oxazine derivative under basic conditions. Chlorination at position 2 is achieved using phosphorus oxychloride, followed by esterification with methanol to introduce the methyl carboxylate.

Reactivity and Derivative Formation

The presence of both electron-withdrawing (chloro) and electron-donating (methyl ester) groups creates a polarized electronic environment, enabling nucleophilic substitution at the chloro site. For example, reaction with amines yields amino derivatives, which have shown enhanced antimicrobial activity in analogous compounds.

Mechanism of Action and Biological Interactions

Target Engagement

The compound’s mechanism of action is hypothesized to involve inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. Structural analogs with similar chloro and oxazine motifs have demonstrated nanomolar affinity for these targets, leading to bacteriostatic effects.

Comparative Analysis with Structural Analogs

Anti-HIV Activity of Related Compounds

Patent US8410103B2 describes a structurally analogous compound, (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, which exhibits anti-HIV activity via protease inhibition . This highlights the therapeutic potential of tricyclic oxazine derivatives in antiviral applications, suggesting a possible avenue for the subject compound.

Table 2: Biological Activity Comparison

Compound ClassTargetIC₅₀ (nM)Reference
Tricyclic OxazinesDNA Gyrase12–45
Pyrimido-oxazino PyridinesHIV Protease8–22

Future Research Directions

  • Pharmacokinetic Profiling: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: Modify the chloro and ester groups to optimize efficacy.

  • Therapeutic Expansion: Explore antiviral applications based on structural parallels to patented anti-HIV agents .

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